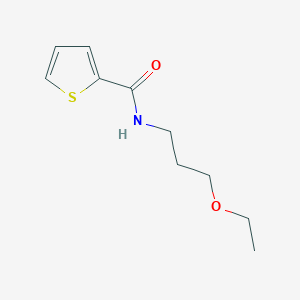
5-(3-((2-(3,4-Dimethoxyphenyl)ethyl)amino)-1-oxopropyl)-2,3,4,5-tetrahydro-1,5-benzothiazepine fumarate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
KT 362 is a novel compound known for its role as an antagonist of calcium channels, potassium channels, and sodium channels. It is primarily used in scientific research due to its ability to cause vasodilation by affecting intracellular calcium mobilization in atrial muscle cells . KT 362 has shown significant effects in relaxing femoral and basilar artery strips in rabbits .
準備方法
Synthetic Routes and Reaction Conditions
KT 362 can be synthesized through a multi-step process involving the following key steps:
Formation of the benzothiazepine core: This involves the cyclization of appropriate precursors under controlled conditions.
Substitution reactions: Introduction of the dimethoxyphenyl group and other substituents through nucleophilic substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods
Industrial production of KT 362 involves scaling up the synthetic routes mentioned above. The process is optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
KT 362 undergoes various types of chemical reactions, including:
Oxidation: KT 362 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in KT 362.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of KT 362.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of KT 362 with modified functional groups, which can be used for further research and development.
科学的研究の応用
KT 362 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study ion channel antagonism and its effects on cellular processes.
Biology: Employed in studies involving calcium mobilization and its impact on cellular functions.
Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases due to its vasodilatory properties.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes.
作用機序
KT 362 exerts its effects by antagonizing calcium channels, potassium channels, and sodium channels. This leads to the inhibition of calcium mobilization within atrial muscle cells, resulting in vasodilation. The compound also affects the membrane ionic currents in ventricular myocytes, reducing peak sodium current and L-type calcium current .
類似化合物との比較
KT 362 is unique in its ability to antagonize multiple ion channels simultaneously. Similar compounds include:
Gallopamil: Another calcium channel antagonist, but with a different mechanism of action.
Ryanodine: Affects calcium release channels, differing from KT 362’s mode of action.
Benidipine: A calcium channel blocker with distinct pharmacological properties.
KT 362 stands out due to its multi-target approach, making it a valuable compound for research in various fields.
特性
CAS番号 |
105394-80-7 |
|---|---|
分子式 |
C26H32N2O7S |
分子量 |
516.6 g/mol |
IUPAC名 |
(E)-but-2-enedioic acid;1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-3-[2-(3,4-dimethoxyphenyl)ethylamino]propan-1-one |
InChI |
InChI=1S/C22H28N2O3S.C4H4O4/c1-26-19-9-8-17(16-20(19)27-2)10-12-23-13-11-22(25)24-14-5-15-28-21-7-4-3-6-18(21)24;5-3(6)1-2-4(7)8/h3-4,6-9,16,23H,5,10-15H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChIキー |
YIVXAQUBENUHJC-WLHGVMLRSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)CCNCCC(=O)N2CCCSC3=CC=CC=C32)OC.C(=C/C(=O)O)\C(=O)O |
SMILES |
COC1=C(C=C(C=C1)CCNCCC(=O)N2CCCSC3=CC=CC=C32)OC.C(=CC(=O)O)C(=O)O |
正規SMILES |
COC1=C(C=C(C=C1)CCNCCC(=O)N2CCCSC3=CC=CC=C32)OC.C(=CC(=O)O)C(=O)O |
同義語 |
5-(3-((2-(3,4-dimethoxyphenyl)ethyl)amino)-1-oxopropyl)-2,3,4,5-tetrahydro-1,5-benzothiazepine fumarate KT 362 KT-362 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




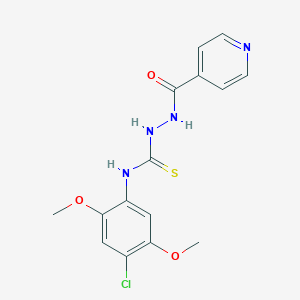
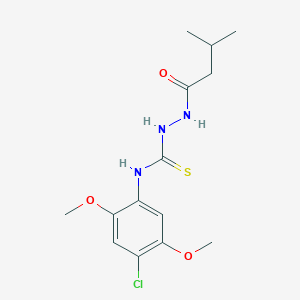

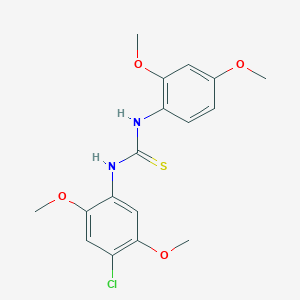
![4-bromo-N-[4-(dipropylsulfamoyl)phenyl]benzamide](/img/structure/B216484.png)
![2,4-dichloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B216485.png)
![2,6-Dimethoxy-N-[4-(4-methyl-piperidine-1-sulfonyl)-phenyl]-benzamide](/img/structure/B216487.png)
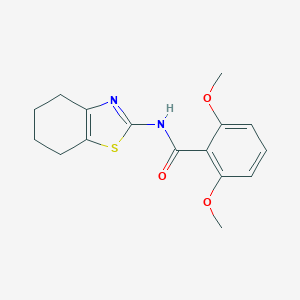
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B216489.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B216490.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B216492.png)
![4-[(phenylsulfonyl)amino]-N,N-dipropylbenzenesulfonamide](/img/structure/B216493.png)
